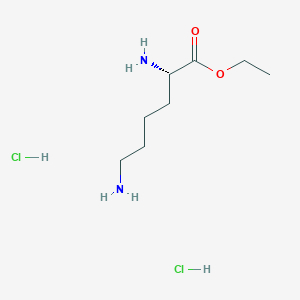
L-Lysine ethyl ester dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine ethyl ester dihydrochloride is a derivative of the essential amino acid L-lysine. It is commonly used in peptide synthesis and as a reagent in various biochemical applications. The compound has the molecular formula C8H18N2O2·2HCl and a molecular weight of 247.16 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
L-Lysine ethyl ester dihydrochloride can be synthesized by esterification of L-lysine with ethanol, followed by reaction with hydrochloric acid to form the dihydrochloride salt. The general reaction involves:
Esterification: L-lysine reacts with ethanol in the presence of an acid catalyst to form L-lysine ethyl ester.
Salt Formation: The ester is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent purification processes to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
化学反応の分析
Types of Reactions
L-Lysine ethyl ester dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-lysine and ethanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Hydrolysis: L-lysine and ethanol.
Substitution: Various substituted lysine derivatives depending on the reagents used.
科学的研究の応用
Biomedical Applications
1.1 Drug Delivery Systems
L-Lysine ethyl ester dihydrochloride has been explored as a component in drug delivery systems due to its biocompatibility and biodegradability. Research indicates that polymers derived from lysine can serve as scaffolds for cell growth and drug delivery, demonstrating favorable interactions with biological tissues. For instance, studies have shown that L-Lysine-derived polymers can support the growth of rabbit bone marrow stromal cells, indicating their potential for tissue engineering applications .
1.2 Antiviral Properties
Recent studies have highlighted the antiviral effects of this compound against enveloped viruses such as SARS-CoV-2. In vitro experiments demonstrated that this compound significantly reduced viral entry into cells, suggesting its potential as a therapeutic agent in viral infections . The mechanism appears to involve interference with the viral uncoating process rather than affecting endosomal acidification .
1.3 Antimicrobial Activity
This compound exhibits antimicrobial properties, making it a candidate for use as a food preservative. Research has shown that it can inhibit the growth of molds and the synthesis of aflatoxins by Aspergillus parasiticus, thereby enhancing food safety . This property could be particularly beneficial in extending the shelf life of perishable food products.
Material Science Applications
2.1 Biodegradable Polymers
The compound is also utilized in synthesizing biodegradable polymers that can be used in various applications, including packaging and medical devices. This compound can be polymerized with other compounds to create materials that degrade safely in the environment or within biological systems . These materials are advantageous due to their non-toxic degradation products.
2.2 Enzyme Tuning in Polyurethane Hydrolysis
In material science, this compound has been employed as a chain extender in polyurethane formulations. Studies indicate that incorporating this compound can enhance the enzymatic hydrolysis of polyurethanes, potentially improving their recyclability and environmental impact .
Summary of Key Findings
The following table summarizes the key applications of this compound:
作用機序
L-Lysine ethyl ester dihydrochloride exerts its effects primarily through its interaction with amino acid receptors and enzymes. It can be hydrolyzed to release L-lysine, which is involved in various metabolic pathways. The compound can also act as a substrate for peptide synthesis, facilitating the formation of peptide bonds .
類似化合物との比較
Similar Compounds
- L-Lysine methyl ester dihydrochloride
- L-Arginine ethyl ester dihydrochloride
- L-Lysine monohydrochloride
Uniqueness
L-Lysine ethyl ester dihydrochloride is unique due to its specific ester group, which makes it particularly useful in peptide synthesis and as a biochemical reagent. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
特性
CAS番号 |
3844-53-9 |
|---|---|
分子式 |
C8H19ClN2O2 |
分子量 |
210.70 g/mol |
IUPAC名 |
ethyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H |
InChIキー |
SGEJVUZMEHMANQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCN)N.Cl.Cl |
異性体SMILES |
CCOC(=O)[C@H](CCCCN)N.Cl.Cl |
正規SMILES |
CCOC(=O)C(CCCCN)N.Cl |
Key on ui other cas no. |
3844-53-9 |
ピクトグラム |
Irritant |
同義語 |
3844-53-9; L-Lysineethylesterdihydrochloride; H-Lys-OEt.2HCl; EthylL-lysinatedihydrochloride; (S)-Ethyl2,6-diaminohexanoatedihydrochloride; H-Lys-OEt·2HCl; ethyl(2S)-2,6-diaminohexanoatedihydrochloride; EthylL-lysinateHCl; H-LYS-OET2HCL; PubChem18980; H-Lys-OEt?currency2HCl; AC1Q3B1Z; KSC491O3H; 62880_ALDRICH; L5754_SIGMA; SCHEMBL213479; 62880_FLUKA; CTK3J1733; lysineethylesterdihydrochloride; DZIYAIZKJOHVQC-KLXURFKVSA-N; MolPort-003-937-839; AC1L3277; EINECS223-340-3; AR-1I9778 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















